Regioisomeric Differentiation: Pyrazol-3-yl Versus Pyrazol-5-yl Methanamine Linker Position
The target compound attaches the methanamine linker at the pyrazole 3-position, whereas the closest commercial analog, 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (CAS 1856038-96-4), places the identical linker at the 5-position . Within the broader Takeda patent family (EP 2 412 713 A1), pyrazole compounds bearing the methanamine substituent at the 3-position are explicitly claimed and exemplified as proton pump inhibitors with gastric acid secretion suppressive activity [1]. The regioisomeric 5-yl series is not exemplified in the same patent claims, implying a structure-activity relationship (SAR) preference for the 3-yl orientation in this chemotype [1]. This regioisomeric distinction is critical because the pyrazole N1-ethyl group and the C3-methanamine linker create a specific vector angle that determines how the 5-fluoro-2-thienylmethyl moiety presents itself to the biological target; the 5-yl isomer produces a different dihedral angle and hydrogen-bonding surface .
| Evidence Dimension | Pyrazole ring substitution position (regioisomerism) and patent claim scope |
|---|---|
| Target Compound Data | Pyrazol-3-yl methanamine (CAS 1856041-75-2); exemplified in Takeda patent claims as active proton pump inhibitor scaffold |
| Comparator Or Baseline | Pyrazol-5-yl methanamine regioisomer (CAS 1856038-96-4); not exemplified in Takeda patent EP 2 412 713 A1 |
| Quantified Difference | Qualitative SAR: 3-yl substitution preferred over 5-yl for acid secretion suppression in the Takeda patent series. No public head-to-head IC50 data available. |
| Conditions | Patent analysis (EP 2 412 713 A1); ChemicalBook structural registry comparison |
Why This Matters
Procurement of the correct regioisomer (3-yl) is essential for reproducing patent-exemplified biological activity; the 5-yl isomer is not validated for the same pharmacological endpoint.
- [1] Nishida H, Fujimori I. Pyrazole Compound. EP 2 412 713 A1, claims 1–9, specifying pyrazol-3-yl methanamine exemplified compounds. View Source
